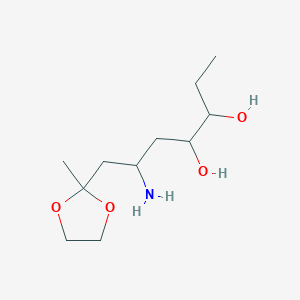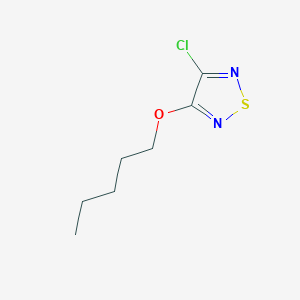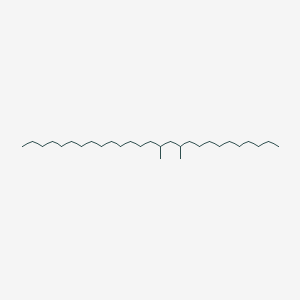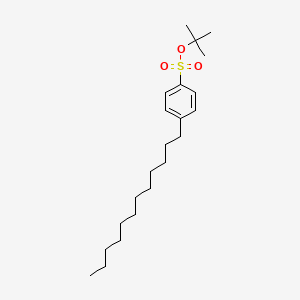
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol is a complex organic compound with a unique structure that includes an amino group, a dioxolane ring, and multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol typically involves multi-step organic reactions. One common approach is the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The amino group and hydroxyl groups are introduced through subsequent reactions involving amination and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as toluenesulfonic acid or zirconium tetrachloride can be used to facilitate the formation of the dioxolane ring .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used to substitute the amino group under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Wirkmechanismus
The mechanism of action of 6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dioxolane ring and amino group play crucial roles in these interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: A compound with a similar dioxolane ring structure but different functional groups.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another compound with a dioxolane ring and an amino group, but with different substituents.
Uniqueness
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol is unique due to its combination of an amino group, multiple hydroxyl groups, and a dioxolane ring
Eigenschaften
CAS-Nummer |
138715-66-9 |
|---|---|
Molekularformel |
C11H23NO4 |
Molekulargewicht |
233.30 g/mol |
IUPAC-Name |
6-amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol |
InChI |
InChI=1S/C11H23NO4/c1-3-9(13)10(14)6-8(12)7-11(2)15-4-5-16-11/h8-10,13-14H,3-7,12H2,1-2H3 |
InChI-Schlüssel |
KHQNBZRZKAZCFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(CC(CC1(OCCO1)C)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)

![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)

![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)




![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)

![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)

